Home > Products > Screening Compounds P47623 > Cancer/testis antigen 1 (ORF2 (14-33))
Cancer/testis antigen 1 (ORF2 (14-33)) -

Cancer/testis antigen 1 (ORF2 (14-33))

Catalog Number: EVT-243562
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1, also known as ORF2 (14-33), is a member of the cancer/testis antigen family, which is characterized by its expression primarily in testicular germ cells and various malignancies. This antigen is encoded by the CTAG1 gene located on the X chromosome at position Xq28. Cancer/testis antigens are recognized for their restricted expression in normal tissues, making them attractive targets for cancer immunotherapy due to their potential to elicit strong immune responses in patients with tumors expressing these antigens.

The primary function of cancer/testis antigen 1 remains under investigation, but it is believed to play a role in tumorigenesis and may be involved in cellular processes such as cell cycle regulation. Its expression is often associated with several types of cancers, including melanoma and various carcinomas, which further emphasizes the need for understanding its mechanisms and potential applications in cancer treatment.

Source and Classification

Cancer/testis antigen 1 falls under the classification of cancer/testis antigens (CTAs), which are proteins aberrantly expressed in tumors yet normally restricted to germ cells. The CTAG1 gene family includes several other members, with cancer/testis antigen 1 being one of the most studied due to its immunogenic properties. CTAs are known for their ability to provoke both humoral and cellular immune responses, making them promising candidates for therapeutic interventions in oncology.

Synthesis Analysis

Methods

The synthesis of cancer/testis antigen 1 typically involves recombinant DNA technology. This process starts with the isolation of the CTAG1 gene from human genomic DNA. The gene can then be cloned into an expression vector suitable for producing the protein in a host system, such as bacteria or mammalian cells.

Technical Details

  1. Gene Cloning: The CTAG1 gene is amplified using polymerase chain reaction techniques and cloned into plasmid vectors.
  2. Protein Expression: The plasmid containing the CTAG1 gene is transfected into host cells (e.g., HEK293 or CHO cells) that are capable of post-translational modifications necessary for proper folding and function.
  3. Purification: The expressed protein is harvested and purified using affinity chromatography techniques that exploit specific tags or antibodies against the cancer/testis antigen.
Molecular Structure Analysis

Structure

Cancer/testis antigen 1 consists of 180 amino acids, with a molecular weight of approximately 18 kDa. The protein features a glycine-rich N-terminal domain that contains epitopes crucial for immune recognition and an extremely hydrophobic C-terminal domain that may play a role in membrane interactions or protein-protein interactions.

Data

  • Amino Acid Length: 180
  • Molecular Weight: ~18 kDa
  • Chromosomal Location: Xq28 on the X chromosome
  • Exon Structure: The CTAG1 gene comprises three exons spanning over 8 kilobases.
Chemical Reactions Analysis

Reactions

Cancer/testis antigen 1 does not participate in traditional chemical reactions like small molecules; rather, its relevance lies in biological interactions, particularly those involving immune cells. The protein can interact with major histocompatibility complex molecules to present tumor-derived peptides to T cells, facilitating an immune response against cancer cells expressing this antigen.

Technical Details

  • Antigen Presentation: Cancer/testis antigen 1 is processed within tumor cells and presented on their surface via major histocompatibility complex class I molecules.
  • Immune Activation: This presentation can activate cytotoxic T lymphocytes, leading to targeted destruction of tumor cells.
Mechanism of Action

Process

The mechanism by which cancer/testis antigen 1 exerts its effects involves several steps:

  1. Expression in Tumors: The antigen is aberrantly expressed in various tumors due to epigenetic modifications that deactivate normal regulatory mechanisms.
  2. Immune Recognition: The presence of cancer/testis antigen 1 on tumor cell surfaces makes them recognizable to the immune system.
  3. T Cell Activation: Upon recognition by T cell receptors, activated T cells proliferate and exert cytotoxic effects on tumor cells expressing this antigen.

Data

Studies indicate that cancer/testis antigens like ORF2 can elicit strong immune responses, making them potential biomarkers for immunotherapy effectiveness.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Cancer/testis antigen 1 is generally soluble in physiological buffers used for protein studies.
  • Stability: The protein's stability can vary depending on environmental conditions such as pH and temperature but typically remains stable under physiological conditions.

Chemical Properties

  • Hydrophobicity: The C-terminal region's hydrophobic nature suggests potential membrane localization or interaction with lipid environments.
  • Post-translational Modifications: Cancer/testis antigen 1 may undergo glycosylation or phosphorylation, affecting its function and interactions.
Applications

Scientific Uses

Cancer/testis antigen 1 has significant implications in cancer research and therapy:

  • Immunotherapy Target: It serves as a target for developing vaccines aimed at eliciting specific immune responses against tumors expressing this antigen.
  • Biomarker for Cancer Diagnosis: Its expression profile can aid in diagnosing certain malignancies where it is aberrantly expressed.
  • Research Tool: It provides insights into tumor biology and immune evasion mechanisms, contributing to the broader understanding of cancer immunology.

Properties

Product Name

Cancer/testis antigen 1 (ORF2 (14-33))

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.